molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 955961-70-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2411679
CAS No.: 955961-70-3
M. Wt: 411.77
InChI Key: AQYCRJZFKUSHDX-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the following steps:

  • Synthesis of the 1,3-benzodioxole-5-yl-1H-pyrazol precursor.

  • Formation of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethanol through a reaction with ethylene oxide.

  • Conversion of the alcohol to the corresponding chloride using thionyl chloride or a similar reagent.

  • Introduction of the trifluoromethyl group via a substitution reaction with appropriate trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, utilizing continuous flow reactors, catalyst optimization, and enhanced purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Leading to the formation of various oxidized derivatives.

  • Reduction: Producing reduced forms, which might be useful intermediates.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acidic conditions, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed

Major products from these reactions include:

  • Oxidized derivatives with additional oxygen-containing functional groups.

  • Reduced forms with hydrogenated sites.

  • Substituted compounds with varied functional groups replacing original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, the compound's structure makes it suitable for binding studies with various biomolecules, potentially serving as a tool for understanding biochemical interactions.

Medicine

Medically, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is being explored for its potential therapeutic effects, possibly acting on specific molecular pathways involved in disease.

Industry

Industrially, it could be used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals, due to its unique structural features.

Mechanism of Action

Effects and Pathways

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. Its structure allows it to fit into active sites or binding pockets, modifying the activity of these targets.

Molecular Targets

Potential molecular targets include:

  • Enzymes involved in metabolic pathways.

  • Receptors in signaling pathways.

  • Ion channels regulating cellular activity.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine offers unique chemical reactivity and binding properties due to its specific combination of functional groups.

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine derivatives.

  • 1H-pyrazole compounds with benzodioxol groups.

  • Other ethoxy-substituted heterocycles.

There you have it! Dive into the fascinating world of this compound and let it spark some new ideas. What's next?

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCRJZFKUSHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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